1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

PAR4 antagonist GPCR Antithrombotic

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 941923-10-0) is a biaryl tetrazolyl urea compound with a molecular formula of C16H14F2N6O and a molecular weight of 344.33 g/mol. This compound has been independently characterized in two distinct pharmacological contexts: as a protease-activated receptor 4 (PAR4) antagonist identified through ultralarge virtual screening , and as a component of a structure-activity relationship (SAR) series targeting fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibition.

Molecular Formula C16H14F2N6O
Molecular Weight 344.326
CAS No. 941923-10-0
Cat. No. B2671472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
CAS941923-10-0
Molecular FormulaC16H14F2N6O
Molecular Weight344.326
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H14F2N6O/c1-10-2-4-11(5-3-10)20-16(25)19-9-15-21-22-23-24(15)12-6-7-13(17)14(18)8-12/h2-8H,9H2,1H3,(H2,19,20,25)
InChIKeyNEAQLZVTFIZEAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 941923-10-0): Baseline Profiling for Targeted Procurement


1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (CAS 941923-10-0) is a biaryl tetrazolyl urea compound with a molecular formula of C16H14F2N6O and a molecular weight of 344.33 g/mol . This compound has been independently characterized in two distinct pharmacological contexts: as a protease-activated receptor 4 (PAR4) antagonist identified through ultralarge virtual screening [1], and as a component of a structure-activity relationship (SAR) series targeting fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) inhibition [2]. The presence of a 3,4-difluorophenyl substituent on the tetrazole ring and a p-tolyl group on the urea terminus provides distinct physicochemical properties relative to other in-class analogs, which directly impacts target engagement and selectivity profiles.

Why a Generic Biaryl Tetrazolyl Urea Cannot Substitute for CAS 941923-10-0 in PAR4 or Endocannabinoid Research


Within the biaryl tetrazolyl urea chemotype, minor structural modifications produce profound shifts in target selectivity and potency. The target compound's specific substitution pattern—a p-tolyl group on the urea terminus and a 3,4-difluorophenyl moiety on the tetrazole—is not interchangeable with close analogs such as the m-tolyl isomer (CAS 942000-83-1) or the 2,6-difluorophenyl variant (CAS 942000-91-1) . For PAR4 antagonism, the compound emerged as a specific hit from a make-on-demand virtual library; the authors explicitly noted that replacing the amide core with isosteric groups or altering the triazole nitrogens resulted in complete loss of activity [1]. In the endocannabinoid metabolism series, the 3,4-difluorophenyl substitution was critical for achieving a dual FAAH-MAGL inhibition profile, whereas other substitutions in the same series yielded FAAH-selective compounds with 39- to >141-fold selectivity over MAGL [2]. A researcher substituting any generic tetrazolyl urea risks acquiring a compound with no activity against the intended target or an entirely different selectivity window.

Quantitative Differentiation Evidence for CAS 941923-10-0 Against Closest Analogs and In-Class Candidates


PAR4 Antagonism: Sub-Micromolar Potency Against Human and Mouse Receptors

In a 2024 ultralarge virtual screening and lead optimization study, this compound (designated as compound 12) demonstrated sub-micromolar PAR4 antagonist activity. The IC50 against human PAR4 was 134 nM, and against mouse PAR4 was 150 nM, as measured by PAC1 and P-selectin expression in platelet assays [1]. This potency was achieved as a direct hit from a virtual make-on-demand library, before extensive medicinal chemistry optimization. In contrast, the clinical-stage PAR4 antagonist BMS-986120 has been reported with an IC50 of 0.7 nM against human PAR4, but it possesses a significantly higher molecular weight (513 g/mol) and a more complex polycyclic scaffold that limits its utility as a tool compound [2]. The target compound's lower molecular weight and simpler scaffold make it a more tractable starting point for further derivatization.

PAR4 antagonist GPCR Antithrombotic Platelet activation Thrombin signaling

Functional Selectivity: PAR4 Over PAR1 Antagonism

The compound exhibits a functional preference for inhibiting PAR4-mediated thrombin signaling over PAR1-mediated thrombin signaling. In the primary study, both compound 12 and compound 31 were shown to inhibit PAR4 thrombin activity without significant inhibition of PAR1 thrombin activity [1]. This selectivity profile is pharmacologically relevant because PAR4 drives sustained platelet activation and thrombus growth, while sparing PAR1-mediated initiation of hemostasis. By comparison, vorapaxar, a clinically approved PAR1 antagonist, inhibits the initiation phase but leaves PAR4-mediated sustained activation intact, resulting in a different safety profile with residual thrombotic risk [2].

PAR4 selectivity PAR1 Thrombin receptors Platelet activation pathway

Dual FAAH-MAGL Inhibition vs. FAAH-Selective In-Class Analogs

In the 2013 SAR study of 32 biaryl tetrazolyl ureas, the compound (designated as tetrazole 27) was identified as a promising dual FAAH-MAGL inhibitor. This contrasts with the majority of active compounds in the series, such as compounds 16, 20, 21, 25, and 28, which inhibited FAAH with IC50 values of 3.0–9.7 nM and exhibited 39- to >141-fold selectivity over MAGL [1]. The dual FAAH-MAGL inhibition profile of tetrazole 27 represents a departure from the FAAH-selective phenotype that dominates this chemotype, making it uniquely suited for studies where simultaneous elevation of both anandamide and 2-arachidonoylglycerol is desired.

FAAH inhibitor MAGL inhibitor Endocannabinoid Dual inhibitor Anandamide

Para-Tolyl vs. Meta-Tolyl Isomer: Impact on Pharmacological Profile

The target compound contains a p-tolyl (4-methylphenyl) group on the urea terminus. A directly comparable regioisomer, 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea (CAS 942000-83-1), bears the methyl substituent at the meta position . In the PAR4 antagonist discovery paper, the SAR exploration revealed that substituent positioning around the terminal aromatic ring significantly affected potency; specifically, halogen introduction at varying positions around the -R1 benzene ring led to a loss of activity [1]. While a direct head-to-head dataset for the p-tolyl vs. m-tolyl PAR4 potency has not been published, the documented sensitivity of the PAR4 pharmacophore to aryl substitution patterns strongly indicates that the two isomers are not functionally interchangeable.

Regioisomer comparison SAR Tolyl substitution Tetrazolyl urea

Validated Application Scenarios for CAS 941923-10-0 Based on Quantitative Evidence


PAR4-Mediated Platelet Activation and Thrombosis Mechanistic Studies

This compound is directly applicable as a PAR4 antagonist tool in human and mouse platelet activation assays. Its validated IC50 of 134-150 nM enables dose-response studies of thrombin-induced PAR4 signaling. The compound's selectivity for PAR4 over PAR1 makes it suitable for dissecting the distinct temporal contributions of these two thrombin receptors to platelet aggregation and thrombus formation [1]. Researchers can use it to complement PAR1 antagonists like vorapaxar to achieve dual-pathway blockade or to study PAR4-specific signaling in the sustained phase of platelet activation.

Endocannabinoid System Modulation with Dual FAAH-MAGL Inhibition

The compound's designation as a dual FAAH-MAGL inhibitor (tetrazole 27) in the Ortar et al. 2013 series positions it for research into the simultaneous elevation of anandamide and 2-arachidonoylglycerol levels [1]. This dual inhibition approach is of therapeutic interest for pain, inflammation, and mood disorders. Unlike FAAH-selective compounds such as 16, 20, 21, 25, and 28, which spare MAGL, this compound enables investigation of the pharmacological consequences of elevating both major endocannabinoids concurrently.

Structure-Activity Relationship (SAR) Expansion Around the Biaryl Tetrazolyl Urea Scaffold

As a low-molecular-weight (344.33 g/mol) hit compound with a well-defined synthetic route, this compound serves as a viable starting point for medicinal chemistry optimization programs targeting either PAR4 or the endocannabinoid system [1]. The established sensitivity of the scaffold to substituent modifications—as documented in the PAR4 SAR tables—provides a clear roadmap for derivative synthesis [2]. The compound's two distinct pharmacological profiles also make it a useful probe for assessing scaffold polypharmacology.

GPCR Assay Development and High-Throughput Screening Control

The compound's dual characterization—both as a virtual screening hit and as an experimentally validated PAR4 antagonist—makes it suitable as a control compound for computational and experimental GPCR screening campaigns [1]. Its activity in both human and mouse PAR4 assays (IC50 values of 134 and 150 nM, respectively) enables cross-species validation of screening hits and assay quality control in platelet-rich plasma or recombinant PAR4-expressing cell lines.

Quote Request

Request a Quote for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.